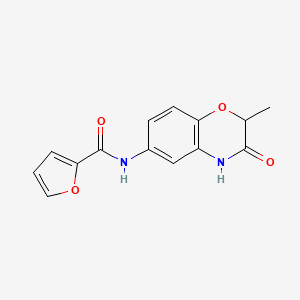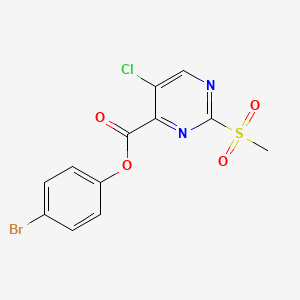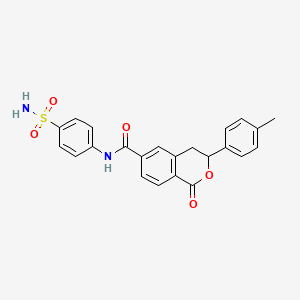![molecular formula C21H23N3O3S B11321766 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11321766.png)
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzolsulfonamid ist eine komplexe organische Verbindung, die zur Klasse der Sulfonamide gehört. Diese Verbindung enthält einen Pyridazinon-Ring, der für seine vielfältigen pharmakologischen Aktivitäten bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzolsulfonamid erfolgt typischerweise in mehreren Schritten. Ein gängiger Ansatz beginnt mit der Herstellung des Pyridazinon-Kerns, gefolgt von der Einführung der Sulfonamidgruppe. Die Reaktionsbedingungen beinhalten oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Batchreaktionen beinhalten. Der Prozess wird auf Ausbeute und Reinheit optimiert und verwendet oft automatisierte Systeme zur Steuerung der Reaktionsparameter. Reinigungsschritte wie Kristallisation, Destillation oder Chromatographie werden verwendet, um das Endprodukt zu isolieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre biologische Aktivität modifiziert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und pH-Werte.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von Sulfonamidderivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Auf seine antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
Industrie: In der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann die Struktur natürlicher Substrate imitieren, wodurch die Verbindung Enzyme hemmen oder Rezeptorstellen blockieren kann. Diese Wechselwirkung kann biologische Pfade stören und zu den gewünschten therapeutischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Methyl-3-oxo-2,3-dihydropyridazin-4-carbonsäure: Teilt den Pyridazinon-Kern, aber es fehlt die Sulfonamidgruppe.
2-[3,5-Dichlor-4-(5-Isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazin-6-carbonitril: Enthält eine ähnliche Pyridazinon-Struktur mit zusätzlichen funktionellen Gruppen.
Einzigartigkeit
Die einzigartige Kombination aus Pyridazinon- und Sulfonamidgruppen in 4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzolsulfonamid bietet ein distinctes pharmakologisches Profil. Diese duale Funktionalität ermöglicht vielseitige Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für die Wirkstoffforschung und -entwicklung macht.
Eigenschaften
Molekularformel |
C21H23N3O3S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)17-6-8-19(9-7-17)24-28(26,27)20-10-4-16(5-11-20)13-18-12-15(3)22-23-21(18)25/h4-12,14,24H,13H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
FDWQWSXTOYFMDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11321702.png)
![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11321706.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11321708.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11321710.png)
![4-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321716.png)
![N-(3-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321717.png)
![2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321739.png)

![7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321747.png)

![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321755.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide](/img/structure/B11321759.png)
